m-PEG36-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

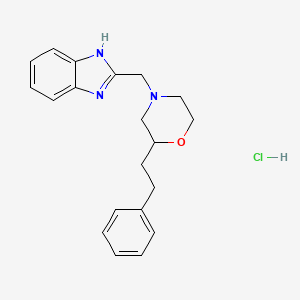

MPEG36-NH2, also known as mPEG36-Amine, is a linear methoxy PEG reagent with a reactive amine (NH2) group . It reacts rapidly with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .

Synthesis Analysis

The synthesis of mPEG36-NH2 involves the reaction of the amine (NH2) group with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Molecular Structure Analysis

The molecular formula of mPEG36-NH2 is C73H149NO36 . It is a linear methoxy PEG reagent with a reactive amine (NH2) group .Chemical Reactions Analysis

The primary chemical reaction involving mPEG36-NH2 is its reaction with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Physical And Chemical Properties Analysis

MPEG36-NH2 has a molecular weight of 1616.95 g/mol . It appears as a white solid and should be stored at -5°C for long-term storage, avoiding light .Aplicaciones Científicas De Investigación

Peguilación

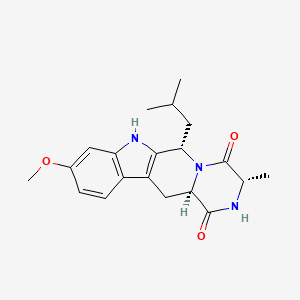

m-PEG36-amina se utiliza en la peguilación, un proceso que implica la unión de polietilenglicol (PEG) a moléculas y macroestructuras, como un fármaco o una proteína terapéutica, lo que puede mejorar la seguridad y la eficacia de muchos agentes terapéuticos {svg_1} {svg_2}.

Administración de fármacos

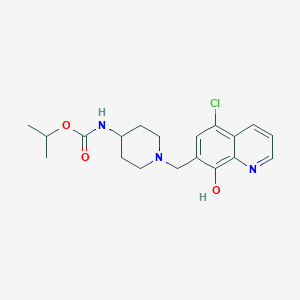

This compound se utiliza en sistemas de administración de fármacos. El proceso de peguilación puede aumentar el peso molecular del fármaco, reduciendo la depuración renal y mejorando la estabilidad y la solubilidad del fármaco {svg_3} {svg_4}.

Modificación de la superficie

This compound se utiliza para la modificación de superficies funcionalizadas con ácidos. Esto puede mejorar las propiedades de la superficie, como la resistencia a la absorción de proteínas, lo que es particularmente útil en aplicaciones biomédicas {svg_5} {svg_6}.

Modificación de biomoléculas

This compound se puede utilizar para la modificación de grupos de ácido carboxílico libres en biomoléculas. Esto puede mejorar la estabilidad y la solubilidad de estas biomoléculas, y reducir su inmunogenicidad {svg_7} {svg_8}.

Conector PROTAC

This compound es un conector PROTAC a base de polietilenglicol (PEG). Se puede utilizar en la síntesis de una serie de PROTAC (Quimeras de orientación de proteólisis), que se utilizan para degradar proteínas específicas dentro de las células {svg_9}.

Reactivo en investigación

This compound es un reactivo PEG de cadena larga soluble en agua. Es reactivo con ácidos carboxílicos, ésteres NHS activados, carbonilos (cetona, aldehído), etc. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_10}.

Mecanismo De Acción

Target of Action

m-PEG36-amine, also known as mPEG36-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG36-amine linker contains an amino group and a methoxy group on the ends . The amino group can readily react with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond . This allows the m-PEG36-amine linker to connect the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .

Biochemical Pathways

The biochemical pathways affected by m-PEG36-amine are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, m-PEG36-amine can selectively degrade target proteins, affecting the pathways in which these proteins are involved .

Pharmacokinetics

It’s known that the polyethylene glycol (peg) part of the molecule can increase water solubility , which could potentially enhance the bioavailability of the PROTACs

Result of Action

The result of m-PEG36-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease.

Action Environment

The action environment of m-PEG36-amine can influence its efficacy and stability. For instance, factors such as pH and temperature could potentially affect the reactivity of the amino group . Additionally, the presence of other reactive species in the environment could compete with the intended reaction . .

Direcciones Futuras

MPEG36-NH2 has potential applications in various fields. It can act as a linker for Antibody-Drug Conjugates (ADCs), improving the drug’s solubility and stability . It can passivate nanoparticle surfaces, including those of carbon nanotubes and graphene oxide . It can create a non-immune “stealth” coating for liposomes and micelles . It can increase the hydrodynamic volume of small molecules, including peptides and antibody fragments . It can also increase the water solubility of hydrophobic molecules .

Análisis Bioquímico

Biochemical Properties

m-PEG36-amine plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form amide bonds . The nature of these interactions is primarily through the formation of these bonds, which are critical in the synthesis of PROTACs .

Cellular Effects

The effects of m-PEG36-amine on various types of cells and cellular processes are primarily through its role as a PROTAC linker . It influences cell function by enabling the degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

m-PEG36-amine exerts its effects at the molecular level through its role as a PROTAC linker . It enables the formation of PROTACs, which selectively degrade target proteins . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of m-PEG36-amine over time in laboratory settings are primarily related to its stability as a PROTAC linker . Information on its degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

m-PEG36-amine is involved in the metabolic pathways related to the synthesis and degradation of PROTACs . It interacts with enzymes or cofactors involved in these pathways .

Transport and Distribution

m-PEG36-amine is transported and distributed within cells and tissues as part of PROTACs . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of m-PEG36-amine is primarily associated with the target proteins of the PROTACs it forms . Any effects on its activity or function are related to the activity and function of these target proteins .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRPPTSWMCRRFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H149NO36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1616.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)